3-(m-Aminophenyl)-2-(p-methoxyphenyl)acrylonitrile
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Overview
Description
3-(m-Aminophenyl)-2-(p-methoxyphenyl)acrylonitrile is a stilbenoid.
Scientific Research Applications
Biocatalytic Hydrolysis
The biocatalytic activity of Rhodococcus rhodochrous ATCC BAA-870 has been studied for hydrolyzing β-aminonitriles (including derivatives of 3-amino-3-phenylpropanenitrile) into corresponding amides. This process exhibited enantioselectivity for compounds such as 3-amino-3-(4-methoxyphenyl)propanenitrile, highlighting potential applications in synthesizing specific enantiomers of bioactive compounds (Chhiba et al., 2012).
Polymerization Initiator
Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC), a related compound, initiates the diradical polymerization of acrylonitrile, suggesting potential use in polymer synthesis and modification (Li et al., 1991).
Chemical Synthesis
The base-catalyzed reaction of various aldehydes with (4-methoxyphenyl)acetonitrile, a related compound, has been utilized to synthesize new dipolarophiles. These compounds are instrumental in constructing bioactive heterocycles, indicating their potential in medicinal chemistry and drug development (Kavitha et al., 2006).
Environmental and Biomedical Applications
Acrylonitrile-based hydrogel particles have been developed for diverse applications, including drug delivery, environmental contaminant removal, and as a medium for catalysis. These particles can be chemically modified, enhancing their absorption capacity and catalytic activity (Sahiner et al., 2011).
Crystal Structure Analysis
The synthesis and crystal structure of various acrylonitrile derivatives, including those with methoxyphenyl groups, have been extensively studied. Understanding their crystal structures aids in the design of materials and molecules with specific properties (Shinkre et al., 2008).
Cytotoxicity and Drug Development
Some derivatives of acrylonitriles, including those with a 4-methoxyphenyl group, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, highlighting their potential in anticancer drug development (Hassan et al., 2014).
properties
CAS RN |
5462-59-9 |
---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(Z)-3-(3-aminophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H14N2O/c1-19-16-7-5-13(6-8-16)14(11-17)9-12-3-2-4-15(18)10-12/h2-10H,18H2,1H3/b14-9+ |
InChI Key |
RYWLHRBANKUJLH-NTEUORMPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C2=CC(=CC=C2)N)/C#N |
SMILES |
COC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)N)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)N)C#N |
Other CAS RN |
5462-59-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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